molecular formula C5H11NO3 B12647645 3-Pentanol, 2-nitro-, (R*,R*)- CAS No. 138668-26-5

3-Pentanol, 2-nitro-, (R*,R*)-

Cat. No.: B12647645
CAS No.: 138668-26-5
M. Wt: 133.15 g/mol
InChI Key: UQCZRXRWSNMZEP-RFZPGFLSSA-N
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Description

3-Pentanol, 2-nitro-, (R*,R*)- is an organic compound with the molecular formula C5H11NO3 It is a secondary alcohol with a nitro group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanol, 2-nitro-, (R*,R*)- typically involves the nitration of 3-pentanol. The nitration process can be carried out using nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 3-Pentanol, 2-nitro-, (R*,R*)- may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in higher yields.

Chemical Reactions Analysis

Types of Reactions

3-Pentanol, 2-nitro-, (R*,R*)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro ketones.

    Reduction: Reduction of the nitro group can yield amino alcohols.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro ketones.

    Reduction: Amino alcohols.

    Substitution: Various substituted nitro compounds.

Scientific Research Applications

3-Pentanol, 2-nitro-, (R*,R*)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pentanol, 2-nitro-, (R*,R*)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The secondary alcohol group can also interact with various biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pentanol, 2-nitro-, (R,S)-**
  • 3-Nitro-2-pentanol
  • 2-Nitro-3-pentanol

Uniqueness

3-Pentanol, 2-nitro-, (R*,R*)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological systems. The presence of both a nitro group and a secondary alcohol makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

138668-26-5

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2R,3R)-2-nitropentan-3-ol

InChI

InChI=1S/C5H11NO3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3/t4-,5-/m1/s1

InChI Key

UQCZRXRWSNMZEP-RFZPGFLSSA-N

Isomeric SMILES

CC[C@H]([C@@H](C)[N+](=O)[O-])O

Canonical SMILES

CCC(C(C)[N+](=O)[O-])O

Origin of Product

United States

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